Hydroxyl Radical-Scavenging Rank Order: 5-Aminochromanol Matches 7-Amino and Far Exceeds α-Tocopherol
In a competitive ESR spin-trapping assay using the Fenton reaction to generate hydroxyl radicals (˙OH) and DMPO as the trapping agent, the ˙OH-scavenging capacity of 5-amino-2,2-dimethyl-6-chromanol (compound 3, the closest literature analog of 5-Aminochroman-3-ol) was equivalent to that of the 7-amino isomer (compound 4) and markedly superior to α-tocopherol (compound 1), the model chromanol 2,2,5,7,8-pentamethyl-6-chromanol (compound 2), and the 8-amino isomer (compound 5). The observed rank order was: 1 ≈ 2 ≪ 5 < 3 ≈ 4 [1]. This demonstrates that the 5-amino substitution confers a substantial gain in ˙OH-scavenging potency relative to the natural vitamin E scaffold.
| Evidence Dimension | Hydroxyl radical (˙OH) scavenging capacity (relative rank order) |
|---|---|
| Target Compound Data | 5-Amino-2,2-dimethyl-6-chromanol (analog): rank ≈ 4 (highest group, alongside 7-amino isomer) |
| Comparator Or Baseline | α-Tocopherol (1): low rank; 2,2,5,7,8-Pentamethyl-6-chromanol (2): low rank; 8-Amino-2,2-dimethyl-6-chromanol (5): intermediate rank; 7-Amino-2,2-dimethyl-6-chromanol (4): rank ≈ 3 |
| Quantified Difference | 5-Amino and 7-amino isomers belong to the top scavenging group, substantially above α-tocopherol and the 8-amino isomer; exact fold-differences not reported as IC₅₀ but graphically evident. |
| Conditions | ESR spin-trapping competition assay; ˙OH generated by FeSO₄/H₂O₂ Fenton reaction; DMPO (0.20 M) as trapping agent; compounds at 0.02–1.14 × 10⁻³ M; sodium phosphate buffer pH 7.4, 298 K [1]. |
Why This Matters
For procurement of antioxidant research tools, 5-Aminochroman-3-ol provides radical-scavenging capacity in the top tier among aminochromanols, conferring a clear advantage over α-tocopherol and the 8-amino regioisomer in aqueous radical-quenching studies.
- [1] Inami, K.; Nakanishi, I.; Morita, M.; Furukawa, M.; Ohkubo, K.; Fukuzumi, S.; Mochizuki, M. The high stability of intermediate radicals enhances the radical-scavenging activity of aminochromanols. RSC Advances 2012, 2, 12714-12717. DOI: 10.1039/C2RA21928J. View Source
